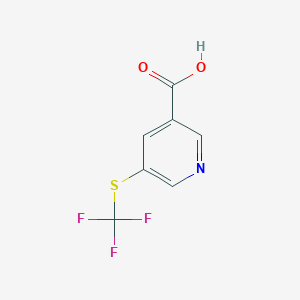

5-Trifluoromethylsulfanyl-nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethylsulfanyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-5-1-4(6(12)13)2-11-3-5/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHFYDUVQBOFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1SC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225589 | |

| Record name | 5-[(Trifluoromethyl)thio]-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204234-63-8 | |

| Record name | 5-[(Trifluoromethyl)thio]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Trifluoromethyl)thio]-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Trifluoromethylsulfanyl Groups in Heterocyclic Systems for Advanced Chemical Research

The trifluoromethylsulfanyl (-SCF3) group has garnered substantial attention in medicinal chemistry, agrochemistry, and materials science. researchgate.net Its incorporation into heterocyclic systems, such as the pyridine (B92270) ring of nicotinic acid, imparts a unique combination of properties. These properties include high lipophilicity, metabolic stability, and a strong electron-withdrawing nature. researchgate.net

Fluorine substitutions are a critical strategy in drug design, as they can favorably alter a compound's activity, conformation, pKa, membrane permeability, and pharmacokinetics. researchgate.net The -SCF3 group, in particular, is noted for enhancing metabolic stability and increasing binding affinity to biological targets. mdpi.com Compared to its oxygen analogue, the trifluoromethoxy (-OCF3) group, the trifluoromethylsulfanyl group offers distinct electronic and steric profiles that researchers can exploit. The high stability of the C-S bond in the -SCF3 moiety, coupled with the electron-withdrawing effects of the fluorine atoms, makes it a desirable feature for creating robust and effective molecules.

Table 1: Comparison of Physicochemical Properties of Methoxy, Trifluoromethoxy, and Trifluoromethylsulfanyl Groups

| Functional Group | Formula | Hansch Lipophilicity Parameter (π) | Hammett Electronic Parameter (σp) | Metabolic Stability |

|---|---|---|---|---|

| Methoxy | -OCH3 | -0.02 | -0.27 | Prone to O-dealkylation |

| Trifluoromethoxy | -OCF3 | 1.04 | 0.35 | High |

| Trifluoromethylsulfanyl | -SCF3 | 1.44 | 0.50 | High |

Academic Context of Pyridine Carboxylic Acids As Fundamental Building Blocks

Pyridine (B92270) carboxylic acids are a class of organic compounds that serve as fundamental building blocks in organic synthesis and medicinal chemistry. wikipedia.orglifechemicals.com The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs. lifechemicals.com This structural motif is present in numerous natural products, including vitamins and alkaloids, as well as a vast array of synthetic pharmaceuticals and agrochemicals. lifechemicals.com

Nicotinic acid (3-pyridinecarboxylic acid) and its isomers, picolinic acid and isonicotinic acid, are versatile precursors. wikipedia.org Their utility stems from the reactivity of both the pyridine ring and the carboxylic acid group, allowing for a wide range of chemical transformations. They are frequently used in the construction of more complex molecular architectures, including coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the properties of the resulting molecules, making pyridine carboxylic acids indispensable tools in the design of novel compounds. nih.gov

Overview of Current Research Landscape Pertaining to 5 Trifluoromethylsulfanyl Nicotinic Acid Analogues

Direct Trifluoromethylthiolation Strategies for Pyridine Nuclei

Direct methods that install the trifluoromethylsulfanyl group onto a pre-formed pyridine or nicotinic acid framework are highly sought after for their efficiency and step-economy. These strategies can be broadly categorized into metal-catalyzed cross-coupling reactions and electrophilic trifluoromethylthiolation.

Metal-Catalyzed Trifluoromethylthiolation Reactions (e.g., Ni⁰-catalyzed)

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-sulfur bonds. The trifluoromethylthiolation of aryl and heteroaryl halides, such as a 5-halonicotinic acid derivative, is a prominent example. These reactions typically employ a Ni(0) catalyst, which can be generated in situ from a Ni(II) precatalyst like NiCl2 through reduction with a stoichiometric reductant like zinc powder. chemistryviews.org

The catalytic cycle is generally proposed to initiate with the oxidative addition of the (hetero)aryl halide (Ar-X) to the Ni(0) species, forming a Ni(II) intermediate (Ar-Ni-X). chemistryviews.org This is followed by a transmetalation step with a trifluoromethylthiolating agent, such as silver trifluoromethylthiolate (AgSCF3) or tetramethylammonium (B1211777) trifluoromethylthiolate (NMe4SCF3), to generate an Ar-Ni-SCF3 complex. rsc.org The final step is reductive elimination, which releases the desired product, Ar-SCF3, and regenerates the active Ni(0) catalyst. chemistryviews.orgrsc.org

Investigations into the mechanism have revealed complexities, including the potential for alternative Ni(I)/Ni(III) catalytic cycles, especially in photoredox-mediated systems. nih.gov The choice of ligand, solvent, and the trifluoromethylthiolate source can significantly impact reaction efficiency and substrate scope. For instance, ligands like diphenylphosphinoferrocene (B1173518) (dppf) have been used effectively. rsc.org While methods for C-O bond trifluoromethylthiolation have also been developed, they often require highly reactive leaving groups like triflates or nonaflates due to the high reactivity of the nickel catalyst, which can also react with the installed SCF3 group. nih.gov

Table 1: Examples of Ni-Catalyzed Trifluoromethylthiolation of Aryl Halides This table presents generalized findings from research on aryl halides, which are applicable precursors for the synthesis of this compound.

| Ni-Catalyst System | SCF3 Source | Substrate Type | Key Observation | Reference |

|---|---|---|---|---|

| Ni(cod)₂/dppf | NMe₄SCF₃ | Aryl Chlorides | First reported nucleophilic trifluoromethylthiolation of non-directed aryl chlorides. | rsc.org |

| Ni(II) salt/Iridium photocatalyst | Not Specified | Aryl Iodides | Mediates trifluoromethylthiolation via a likely Ni(I)/Ni(III) cycle under mild, visible-light conditions. | nih.gov |

| NiCl₂/Zn (reductant) | MgCl₂ (for chlorination) | Aryl Halides/Triflates | Demonstrates the in-situ generation of Ni(0) for halide exchange, a principle applicable to cross-coupling. | chemistryviews.org |

| IPrNiII Complexes | AgSCF₃ | 2-(2-chloro)phenylpyridines | Mechanistic studies suggest an inner-sphere electron transfer from AgSCF₃ to Ni(II). | rsc.org |

Electrophilic S-Trifluoromethylation Approaches for Nicotinic Acid Precursors

An alternative direct approach involves the reaction of a nucleophilic nicotinic acid precursor with an electrophilic trifluoromethylating agent. This strategy requires the initial synthesis of a nicotinic acid derivative bearing a nucleophilic sulfur atom at the 5-position, most commonly 5-mercaptonicotinic acid.

The reaction proceeds via the attack of the thiolate anion of 5-mercaptonicotinic acid on the electrophilic source of "CF3+". A variety of powerful electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds such as Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). chemistryviews.orgnih.gov Other classes of reagents include sulfonium (B1226848) salts, such as Umemoto's reagents. chem-station.com

Studies on the electrophilic trifluoromethylation of S-hydrogen phosphorothioates have shown that the reaction mechanism can vary depending on the electronic nature of the substrate. nih.gov For the reaction with a thiolate, the process is generally a straightforward nucleophilic substitution on the electrophilic reagent to form the S-CF3 bond. The selection of the reagent and reaction conditions is crucial to ensure compatibility with the carboxylic acid and pyridine ring functionalities.

Multi-Step Synthesis from Pre-functionalized Pyridines

Multi-step syntheses provide a robust, albeit often longer, route to the target molecule. These methods can involve either building the pyridine ring from a precursor already containing the –SCF3 group or introducing the –SCF3 group onto a functionalized nicotinic acid skeleton.

Construction of the Pyridine Ring with Pre-installed Trifluoromethylsulfanyl Moieties

This strategy relies on the principles of heterocyclic synthesis, where acyclic or heterocyclic precursors are cyclized to form the desired pyridine ring. A key starting material would be a compound that already contains the trifluoromethylsulfanyl group. For example, a β-(trifluoromethylsulfanyl) α,β-unsaturated ketone or aldehyde could undergo a condensation reaction with an enamine and an ammonia (B1221849) source, in a variation of the Hantzsch pyridine synthesis, to construct the dihydropyridine (B1217469) ring, which can then be oxidized to the nicotinic acid derivative.

While specific examples for this compound are not prevalent in readily available literature, the general approach is well-established for other substituted pyridines. nih.govresearchgate.net The success of this method hinges on the accessibility and stability of the requisite SCF3-containing building blocks.

Derivatization of Nicotinic Acid Skeleton with Trifluoromethylsulfanyl Group

This approach begins with a readily available, pre-functionalized nicotinic acid derivative, where the functional group at the 5-position can be converted into the trifluoromethylsulfanyl group. A common and versatile starting material is 5-aminonicotinic acid. The synthetic sequence typically involves:

Diazotization: The amino group is converted into a diazonium salt (–N2+) using sodium nitrite (B80452) in the presence of a strong acid.

Conversion to Thiol: The diazonium salt is then displaced by a sulfur nucleophile. A common method is the Sandmeyer-type reaction using potassium ethyl xanthate, followed by hydrolysis to yield the 5-mercaptonicotinic acid intermediate.

Trifluoromethylation: The resulting thiol is then reacted with a trifluoromethyl source. This can be achieved using an electrophilic reagent as described in section 2.1.2, or through other methods such as reaction with trifluoromethyl iodide (CF3I) under radical or basic conditions.

An analogous strategy has been successfully employed for the synthesis of 5-trifluoromethoxy-substituted nicotinic acid, where 3-bromo-5-trifluoromethoxypyridine was used as a key synthon for subsequent functionalization, including lithiation and carboxylation to form the acid. nbuv.gov.ua This highlights the utility of using a halo-pyridine as a scaffold for introducing the required functionalities.

Table 2: Illustrative Multi-Step Synthesis via Derivatization This table outlines a representative pathway starting from 5-aminonicotinic acid.

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 5-Aminonicotinic acid | NaNO₂, HCl | Nicotinic acid-5-diazonium chloride | Diazotization |

| 2 | Nicotinic acid-5-diazonium chloride | 1. Potassium Ethyl Xanthate 2. NaOH/H₂O (hydrolysis) | 5-Mercaptonicotinic acid | Sandmeyer-type reaction |

| 3 | 5-Mercaptonicotinic acid | Electrophilic CF₃⁺ source (e.g., Togni's reagent) | This compound | Electrophilic S-Trifluoromethylation |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry is essential for developing sustainable synthetic routes. youtube.com These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

For the synthesis of this compound, several green chemistry considerations are relevant:

Atom Economy: Direct C-H or C-X functionalization reactions (Section 2.1) are generally preferred over multi-step routes (Section 2.2) as they often have a higher atom economy, generating less waste by incorporating more of the reactants' atoms into the final product. youtube.com

Safer Solvents and Auxiliaries: Research into performing trifluoromethylation reactions in greener solvents like water, often using surfactants to create micelles that act as nanoreactors, is a significant advancement. rsc.org This reduces reliance on volatile and often toxic organic solvents.

Catalysis: The use of catalytic methods, such as the Ni-catalyzed reactions described in section 2.1.1, is a core principle of green chemistry. Catalysts are used in small amounts and can be recycled, offering a significant advantage over stoichiometric reagents that are consumed in the reaction and generate more waste. youtube.com

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, such as photoredox-catalyzed methods, reduces the energy footprint of the synthesis. nih.govyoutube.com

One-Pot and Multistep Mechanochemical Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates (a one-pot synthesis) saves solvents, time, and energy. beilstein-journals.orgnih.gov Furthermore, mechanochemistry, where reactions are induced by mechanical force (milling) in the absence of bulk solvents, represents a promising green alternative to traditional solution-phase synthesis. beilstein-journals.orgnih.gov

By integrating these principles, future syntheses of this compound can be designed to be not only efficient but also environmentally benign.

Eco-friendly Reagents and Solvents in Synthetic Protocols

The principles of green chemistry encourage the use of less hazardous and more environmentally benign reagents and solvents in chemical manufacturing. primescholars.com The industrial production of nicotinic acid, a structurally related compound, has traditionally relied on the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, a process that generates nitrous oxide, a potent greenhouse gas. nih.gov This highlights the critical need for greener alternatives.

For the synthesis of nicotinic acid derivatives, research has explored the use of cleaner oxidizing agents such as hydrogen peroxide (H₂O₂), which offers the significant advantage of having water as its primary byproduct. nih.govoaepublish.com The selective oxidation of 3-methylpyridine (B133936) to nicotinic acid using H₂O₂ in the liquid phase represents a more sustainable approach. oaepublish.com The development of catalytic systems, for instance, using Cu-based zeolites, can further enhance the efficiency and environmental profile of such oxidations, allowing for milder reaction conditions. oaepublish.com

In the context of introducing trifluoromethylsulfanyl (SCF₃) or analogous trifluoromethoxy (OCF₃) groups, the choice of reagents is crucial. While traditional methods for trifluoromethylthiolation or trifluoromethoxylation may involve harsh reagents, the development of milder and more selective reagents is an active area of research. For the synthesis of 5-trifluoromethoxy-substituted nicotinic acid, methods have been developed that, while potentially using expensive reagents, aim for direct introduction of the functional group under milder conditions than traditional fluorination techniques. researchgate.net

The choice of solvent is another critical factor in green synthesis. A Chinese patent discloses a green synthesis method for polysubstituted nicotinic acid ester compounds using acidic ionic liquids as both a catalyst and a solvent. google.com Ionic liquids are considered "green" solvents due to their low vapor pressure, which reduces air pollution. Furthermore, in this patented process, the ionic liquid can be reused, which minimizes waste. google.com The use of water as a solvent, where feasible, is another key strategy in green chemistry. wjbphs.com The development of syntheses in aqueous media or the use of microwave-assisted synthesis in combination with green solvents like ethanol (B145695) can significantly reduce the environmental impact. mdpi.com

| Aspect of Green Synthesis | Traditional Approach | Greener Alternative | Benefit of Greener Alternative |

| Oxidizing Agent | Nitric Acid nih.gov | Hydrogen Peroxide nih.govoaepublish.com | Water is the main byproduct, avoiding greenhouse gas emissions. |

| Solvent | Volatile Organic Solvents | Ionic Liquids google.com, Water wjbphs.com, Ethanol mdpi.com | Reduced air pollution, potential for reuse, less hazardous. |

| Energy Source | Conventional Heating | Microwave Irradiation mdpi.com | Faster reaction times, reduced energy consumption. |

| Catalysis | Stoichiometric Reagents | Heterogeneous Catalysts (e.g., Zeolites) oaepublish.com | Milder reaction conditions, catalyst can be recovered and reused. |

Atom Economy and Sustainability Metrics in Production Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgmonash.edu A high atom economy signifies a more sustainable process with less waste generation. acs.org This metric moves beyond simple reaction yield to provide a more holistic view of a reaction's efficiency at the molecular level. acs.org

The calculation for percent atom economy is:

% Atom Economy = (Formula Weight of Atoms Utilized / Formula Weight of All Reactants) x 100 primescholars.com

Reactions with high atom economy are typically addition and rearrangement reactions, while substitution and elimination reactions tend to have lower atom economies. acs.org For instance, the synthesis of ibuprofen (B1674241) was revolutionized by the BHC Company's new three-step process, which boasts a 77% atom economy, a significant improvement over the traditional six-step route. rsc.org This not only reduced waste but also increased production efficiency. rsc.org

Beyond atom economy, other metrics are used to assess the sustainability of a chemical process. Process Mass Intensity (PMI) is a widely used metric in the pharmaceutical industry that considers the total mass of materials used (water, organic solvents, raw materials, reagents, process aids) to produce a certain mass of the active pharmaceutical ingredient (API). researchgate.net

PMI = Total Mass in a Process or Process Step (kg) / Mass of Product (kg)

A lower PMI indicates a more sustainable and efficient process. The development of a commercial synthesis for a drug candidate, MK-7264, saw a dramatic reduction in PMI from 366 to 88, showcasing a significant improvement in the process's greenness. researchgate.net

The following table illustrates a hypothetical comparison of two synthetic routes to a nicotinic acid derivative, highlighting the impact of atom economy and PMI.

| Metric | Hypothetical Traditional Route | Hypothetical Green Route | Sustainability Implication |

| Reaction Type | Multi-step substitution and elimination reactions | Catalytic addition and rearrangement reactions | The green route inherently incorporates more reactant atoms into the final product. acs.org |

| Atom Economy | ~40% | ~85% | The green route generates significantly less waste per unit of product. |

| Process Mass Intensity (PMI) | ~250 | ~50 | The green route uses substantially fewer resources (solvents, reagents) overall. researchgate.net |

By focusing on metrics like atom economy and PMI, chemists can design more sustainable and economically viable synthetic routes for valuable compounds like this compound and its analogs. acs.orgresearchgate.net

Lack of Publicly Available Data on the Chemical Reactivity of this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of publicly available information regarding the chemical reactivity of the specific compound, This compound . As a result, it is not possible to generate a detailed scientific article that adheres to the requested outline on its chemical behavior.

The performed searches for "this compound" and its various reactivity patterns—including esterification, amidation, decarboxylation, electrophilic and nucleophilic aromatic substitution, and metallation—did not yield specific research findings, data tables, or mechanistic investigations for this particular molecule.

It is important to note that while information is scarce for the trifluoromethylsulfanyl (-SCF3) derivative, a considerable body of research exists for the related analogues, 5-(trifluoromethyl)nicotinic acid (-CF3) and 5-trifluoromethoxy-nicotinic acid (-OCF3). These compounds have been studied for their synthesis and in some cases, their reactivity has been explored in the context of developing new pharmaceuticals and agrochemicals. researchgate.netnbuv.gov.uanih.gov

The absence of accessible data for this compound suggests that this compound may be a novel or less-explored chemical entity. The synthesis and reactivity of organofluorine compounds, particularly those containing the trifluoromethylsulfanyl group, can present unique challenges, which might contribute to the limited literature.

Given the strict adherence required to the user's request for information solely on "this compound," and the unavailability of such specific data, the generation of the requested article cannot be fulfilled at this time. Should research on this compound be published and become publicly accessible in the future, a detailed analysis of its chemical reactivity could then be compiled.

Stability Profile of the Trifluoromethylsulfanyl Group in this compound

Resistance to Acidic and Basic Conditions

The trifluoromethylsulfanyl group, when attached to an aromatic or heteroaromatic ring, demonstrates significant stability across a range of pH conditions. Research indicates that, like the highly stable trifluoromethoxy (–OCF₃) group, the –SCF₃ group is relatively inert under many acidic and neutral aqueous conditions. researchgate.netnih.gov For instance, studies on N(SCF₃)(CF₃)-amines showed high stability in neutral (pH 7) and acidic (pH 4 and 1 M HCl) environments, with over 90% of the compound recovered after 48 hours. nih.gov This suggests that the protonated form of the nicotinic acid moiety in this compound is unlikely to compromise the integrity of the –SCF₃ group under acidic conditions.

However, the stability of the group diminishes under strong basic conditions. The N(SCF₃)(CF₃)-amine compound, for example, showed rapid degradation at pH 10 and in the presence of 1 M NaOH. nih.gov Similarly, aryl triflates, which contain a related trifluoromethyl-sulfur bond, are stable at acidic and neutral pH but exhibit poor stability under basic conditions. nih.gov This increased reactivity in basic environments can be attributed to the electron-withdrawing nature of the trifluoromethyl group, which can make the sulfur atom more susceptible to nucleophilic attack. The presence of the electron-deficient pyridine ring in nicotinic acid may further influence this susceptibility.

Table 1: Stability of the Aryl-SCF₃ Moiety under Various pH Conditions

| Condition | Stability | Rationale |

|---|---|---|

| Strongly Acidic (e.g., 1 M HCl) | High | The C-S and C-F bonds are resistant to proton-mediated cleavage. nih.gov |

| Neutral (e.g., pH 7.4) | High | The group is generally inert in neutral aqueous solutions. nih.govnih.gov |

| Strongly Basic (e.g., 1 M NaOH) | Low | Increased susceptibility to nucleophilic attack and degradation. nih.govnih.gov |

Thermal and Oxidative Stability Considerations

Regarding oxidative stability, the sulfur atom in the trifluoromethylsulfanyl group is susceptible to oxidation. It can be oxidized to form the corresponding sulfoxide (B87167) (–SOCF₃) and sulfone (–SO₂CF₃) functional groups. researchgate.net This transformation can significantly alter the electronic properties of the molecule, as the sulfone group is a much stronger electron-withdrawing group than the sulfanyl (B85325) group. This potential for oxidation is an important consideration in the chemical reactivity and metabolic profile of compounds containing the –SCF₃ moiety. The specific conditions required for such oxidation can vary, but standard oxidizing agents can typically effect this transformation.

| Oxidative Stability | Moderate | The sulfur atom can be oxidized to sulfoxide (Ar-SOCF₃) and sulfone (Ar-SO₂CF₃) states. researchgate.net |

Derivatization and Structural Modification Studies of 5 Trifluoromethylsulfanyl Nicotinic Acid

Synthesis of Esters and Amides of 5-Trifluoromethylsulfanyl-nicotinic Acid

The carboxylic acid moiety of this compound is a prime site for derivatization, most commonly through the formation of esters and amides. These reactions are fundamental in organic synthesis and are widely used to modify the pharmacokinetic and pharmacodynamic properties of parent molecules.

Ester Synthesis: Standard esterification methods are applicable for the conversion of this compound to its corresponding esters. A common approach involves the activation of the carboxylic acid followed by reaction with an alcohol. One established method for pyridinecarboxylic acids is the reaction with thionyl chloride (SOCl₂) to form the highly reactive acyl chloride hydrochloride intermediate. This intermediate can then be reacted with various alcohols in the presence of a base, such as triethylamine, to yield the desired ester. nih.gov For instance, the synthesis of pentafluorophenyl esters, which are active esters useful for further transformations, proceeds through this intermediate. nih.gov

Another approach involves direct coupling of the carboxylic acid with an alcohol using a coupling agent like dicyclohexylcarbodiimide (DCC), although this can sometimes be complicated by side reactions. nih.gov A general representation of the esterification process is shown below:

Step 1: Activation: this compound is treated with an activating agent (e.g., SOCl₂, oxalyl chloride).

Step 2: Esterification: The activated acid derivative is reacted with a selected alcohol (R-OH) to form the final ester product.

Amide Synthesis: Amide derivatives are synthesized by reacting the activated carboxylic acid with a primary or secondary amine. Similar to esterification, the acid is typically converted to an acyl chloride or activated with coupling agents to facilitate the reaction. A continuous flow approach has been described for the synthesis of α-trifluoromethylthiolated amides from arylacetic acids, which involves an initial conversion of the carboxylic acid to an N-acylpyrazole intermediate. This activated intermediate then readily reacts with amines to form the corresponding amides in good yields. nih.gov While this method applies to α-functionalization, the activation and subsequent amidation steps are broadly applicable.

A general scheme for amide synthesis is as follows:

Step 1: Activation: this compound is converted into a more reactive form (e.g., acyl chloride, active ester).

Step 2: Amidation: The activated acid is treated with a primary (R-NH₂) or secondary (R₂NH) amine to produce the target amide.

The table below shows representative examples of ester and amide synthesis from related carboxylic acids, illustrating the general conditions and yields that could be expected for derivatizing this compound.

| Starting Material | Reagent(s) | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| Isonicotinic Acid | 1. SOCl₂, DMF 2. Pentafluorophenol, Triethylamine | Active Ester | 97% | nih.gov |

| Isonicotinic Acid | 1. SOCl₂, DMF 2. N-Hydroxysuccinimide, Triethylamine | Active Ester | 84% | nih.gov |

| Phenylacetic Acid | 1. Carbonyldiimidazole 2. N-(Trifluoromethylthio)phthalimide 3. Benzylamine | α-Trifluoromethylthio Amide | 50-70% (overall) | nih.gov |

| Various Carboxylic Acid Halides | Isothiocyanates, AgF, Pyridine (B92270) | N-Trifluoromethyl Amide | Variable | nih.govescholarship.org |

Reduction and Oxidation Products Derived from this compound

Reduction Products: The carboxylic acid group of this compound can be reduced to form the corresponding primary alcohol, (5-(Trifluoromethylsulfanyl)pyridin-3-yl)methanol, or partially reduced to the aldehyde, 5-(Trifluoromethylsulfanyl)nicotinaldehyde. Nicotinic acid itself can be reduced to the corresponding alcohol or hydrogenated to nipecotic acid. nih.gov The choice of reducing agent is critical for controlling the extent of reduction.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃-THF) are typically used to reduce carboxylic acids to primary alcohols. The reaction is usually performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are readily reduced further to alcohols. This transformation often requires conversion of the carboxylic acid to a derivative, such as an ester or acyl chloride, followed by reduction with a milder, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Oxidation Products: The trifluoromethylsulfanyl (-SCF₃) group is susceptible to oxidation. Depending on the reaction conditions and the oxidant used, it can be converted to the corresponding sulfoxide (B87167) (-S(O)CF₃) or sulfone (-S(O)₂)CF₃) derivatives. A simple and efficient protocol for the selective oxidation of trifluoromethyl sulfides to sulfoxides without significant over-oxidation to sulfones involves using trifluoroperacetic acid (TFPAA), prepared in situ from trifluoroacetic acid and hydrogen peroxide. researchgate.net This method is suitable for a wide range of aromatic and aliphatic substrates. researchgate.net

The pyridine nitrogen can also be oxidized to an N-oxide using oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Novel routes to 2-(trifluoromethyl)nicotinic acid derivatives have been developed that proceed via a pyridine 1-oxide intermediate. nih.gov

The following table summarizes potential reduction and oxidation reactions.

| Functional Group | Transformation | Typical Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Full Reduction | LiAlH₄ or BH₃-THF | Primary Alcohol (-CH₂OH) | nih.gov |

| Carboxylic Acid (-COOH) | Partial Reduction | Convert to ester, then DIBAL-H | Aldehyde (-CHO) | General Method |

| Trifluoromethylsulfanyl (-SCF₃) | Oxidation | H₂O₂, Trifluoroacetic Acid | Sulfoxide (-S(O)CF₃) | researchgate.net |

| Trifluoromethylsulfanyl (-SCF₃) | Further Oxidation | Stronger Oxidants (e.g., KMnO₄) | Sulfone (-S(O)₂CF₃) | General Method |

| Pyridine Nitrogen | N-Oxidation | m-CPBA | Pyridine N-oxide | nih.gov |

Halogenation and Subsequent Cross-Coupling Reactions of this compound Derivatives

The pyridine ring of this compound is a scaffold that can be functionalized through halogenation, followed by transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Heck couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.

Halogenation: Electrophilic halogenation (e.g., bromination or chlorination) of the pyridine ring can introduce a handle for subsequent cross-coupling. The positions susceptible to halogenation (C-2, C-4, C-6) are influenced by the electronic effects of the existing substituents (the carboxylic acid and the -SCF₃ group). The carboxylic acid group is deactivating, while the trifluoromethylsulfanyl group is also electron-withdrawing, which can make electrophilic substitution challenging. However, under forcing conditions or by using N-oxide derivatives, halogenation can be achieved.

Cross-Coupling Reactions: Once a halogen atom is installed on the pyridine ring, a wide array of cross-coupling reactions can be performed.

Suzuki Coupling: This reaction involves the coupling of the halogenated derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Stille Coupling: This involves the reaction of the halide with an organostannane reagent, catalyzed by palladium. The palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides has been shown to proceed smoothly to give the corresponding 5-aryl-4-fluoropyrazoles in good yields. nih.gov

C-N and C-O Coupling: Nickel-catalyzed photoredox reactions have been developed for C-O and C-N bond formation, coupling a diverse array of nucleophiles (phenols, anilines, sulfonamides) with (hetero)aryl halides. nih.gov Nitrogen-containing heterocycles, which can sometimes pose challenges by deactivating the catalyst, have been successfully used as substrates in these reactions. nih.gov

The functionalization pathway would typically involve:

Protection/Activation: The carboxylic acid may need to be protected (e.g., as an ester) prior to halogenation or coupling.

Halogenation: Introduction of a bromine or iodine atom onto the pyridine ring.

Cross-Coupling: Reaction with a suitable coupling partner (e.g., boronic acid, organostannane, amine) under palladium or nickel catalysis.

Deprotection: Removal of the protecting group to restore the carboxylic acid, if necessary.

Development of Heterocyclic Analogues Incorporating the this compound Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex fused or linked heterocyclic systems. The carboxylic acid group is a versatile handle for constructing new rings.

One common strategy is the conversion of the carboxylic acid to an amide, followed by cyclization reactions. For example, reaction with a hydrazine derivative could lead to the formation of oxadiazoles or triazoles. The synthesis of 2-(trifluoromethyl)nicotinic acid derivatives has been explored as a route to key intermediates for COMT inhibitors, where the nicotinic acid is a precursor to a 1,2,4-oxadiazole ring. nih.gov

Another approach involves using the pyridine ring itself as a component in a cycloaddition or condensation reaction to build a new fused ring system. For example, derivatives of nicotinic acid can be used in the synthesis of various fused heterocycles like pyrido[2,3-d]pyrimidines, which are present in pharmacologically active agents. mdpi.com The synthesis of such complex molecules often involves a multi-step sequence starting from a functionalized nicotinic acid derivative. mdpi.com

The development of these analogues is driven by the search for novel structures with unique biological activities or material properties, leveraging the foundational structure of the this compound core.

Computational and Theoretical Chemistry of 5 Trifluoromethylsulfanyl Nicotinic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide insights into the electron distribution, molecular geometry, and energetic landscape of a chemical system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. doi.org DFT calculations are frequently employed to predict the ground state geometries, vibrational frequencies, and electronic properties of molecules. For 5-trifluoromethylsulfanyl-nicotinic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized molecular structure. doi.orgresearchgate.net

Table 1: Predicted Ground State Properties of this compound (Illustrative Data)

| Property | Predicted Value |

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| C-S Bond Length | (Value in Å) |

| S-CF3 Bond Length | (Value in Å) |

| C-C (ring) Bond Lengths | (Range in Å) |

| C-N (ring) Bond Lengths | (Range in Å) |

| C=O Bond Length | (Value in Å) |

| O-H Bond Length | (Value in Å) |

Note: The values in this table are illustrative and would need to be calculated using appropriate DFT methods.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the sulfur atom, which are the most electron-rich parts of the molecule. Conversely, the LUMO is likely to be distributed over the carboxylic acid group and the trifluoromethyl group, both of which are strongly electron-withdrawing. The significant electron-withdrawing nature of the -SCF3 group would likely lower the energy of both the HOMO and LUMO compared to nicotinic acid itself, and it would also influence the magnitude of the HOMO-LUMO gap.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | (Value) |

| LUMO | (Value) |

| HOMO-LUMO Gap (ΔE) | (Value) |

Note: The values in this table are illustrative and would need to be calculated using appropriate quantum chemical methods.

The distribution of electron density within a molecule is fundamental to its chemical behavior. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. researchgate.net A strong positive potential would likely be observed on the hydrogen atom of the carboxylic acid and in the vicinity of the highly electron-withdrawing trifluoromethyl group. The sulfur atom, while part of an electron-withdrawing group, may exhibit a region of slight negative potential due to its lone pairs. This detailed charge landscape is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.

Mechanistic Probing via Computational Methods

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone.

The synthesis of aryl-SCF3 compounds can be challenging. One potential route to this compound could involve the trifluoromethylthiolation of a suitably functionalized pyridine derivative. researchgate.netnih.govacs.org Computational methods can be used to characterize the transition state (TS) of such a reaction. sparkle.pro.br The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

By locating and characterizing the transition state, chemists can gain a deeper understanding of the reaction's feasibility and the factors that control its rate. For instance, in a proposed electrophilic trifluoromethylthiolation reaction, DFT calculations could be used to model the structure of the transition state, where the C-S bond is partially formed and the aromaticity of the pyridine ring is disrupted. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's kinetic barrier.

To gain a comprehensive understanding of a reaction mechanism, it is often necessary to explore the entire potential energy surface (PES). A PES scan involves systematically changing one or more geometric parameters (such as a bond length or angle) and calculating the energy at each point. This allows for the mapping of the reaction pathway, from reactants through the transition state to the products. doi.org

For the synthesis of this compound, a potential energy surface scan could be used to investigate different possible reaction pathways. For example, in a radical trifluoromethylthiolation reaction, the PES scan could help to distinguish between different possible intermediates and transition states, clarifying the step-by-step mechanism of the C-S bond formation. beilstein-journals.org Similarly, for a decarboxylative trifluoromethylthiolation approach, computational analysis could elucidate the mechanism of the key decarboxylation and C-S bond-forming steps. beilstein-journals.org This detailed mechanistic understanding is invaluable for optimizing reaction conditions and developing new synthetic methodologies.

Intermolecular Interaction Studies

Intermolecular interactions are critical in determining the solid-state structure and properties of molecular compounds. For this compound, these non-covalent forces, particularly hydrogen bonding, dictate the formation of its crystal lattice and influence its physical characteristics such as melting point and solubility.

The molecular architecture of this compound features both hydrogen bond donors (the carboxylic acid -OH group) and acceptors (the pyridine nitrogen atom and the carboxylic oxygen atoms). This duality allows for the formation of robust and predictable hydrogen bonding patterns known as supramolecular synthons. researchgate.netacs.org

In the solid state, carboxylic acids commonly form dimeric structures through a characteristic R²₂(8) ring motif, where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net It is highly probable that this compound adopts this synthon. Furthermore, the pyridine nitrogen can participate in hydrogen bonding, often forming an N···H-O interaction with the carboxylic acid group of an adjacent molecule. This can lead to the assembly of extended chains or more complex three-dimensional networks. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in analyzing these interactions. nih.govnih.gov By calculating the geometry and energy of these hydrogen bonds, researchers can predict the most stable crystalline forms. The trifluoromethylsulfanyl (-SCF₃) group, while not a classical hydrogen bond participant, influences the electronic properties of the pyridine ring, which can modulate the strength of the hydrogen bonds. beilstein-journals.org The electron-withdrawing nature of the -SCF₃ group can increase the acidity of the carboxylic proton and alter the hydrogen bond acceptor strength of the pyridine nitrogen. beilstein-journals.org

Table 1: Predicted Hydrogen Bond Parameters in a this compound Dimer (Illustrative data based on computational models of similar compounds)

| Donor (D) - H···Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| O-H···O | 0.98 | 1.65 | 2.63 | 175.2 | -9.8 |

| N···H-O | 1.01 | 1.78 | 2.79 | 178.5 | -7.5 |

The stability and reactivity of this compound are significantly influenced by its solvent environment. Computational models, particularly implicit solvent models like the Conductor-like Screening Model for Real Solvents (COSMO-RS), are powerful tools for predicting these effects. mdpi.comwikipedia.org COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties in liquid-phase systems. wikipedia.orgresearchgate.net

Solvents can affect the equilibrium between different conformations of the molecule. For instance, in a non-polar solvent, the intramolecular hydrogen bond between the carboxylic acid and the pyridine nitrogen might be favored. Conversely, polar, protic solvents like water or methanol (B129727) can form strong intermolecular hydrogen bonds with the solute, disrupting intramolecular interactions and stabilizing the separated charges in the zwitterionic form. mdpi.com

The reactivity of the molecule is also solvent-dependent. For example, nucleophilic aromatic substitution reactions are highly sensitive to the solvent's ability to stabilize charged intermediates and transition states. researchgate.net The choice of solvent can dramatically alter reaction rates and even the preferred reaction pathway. researchgate.net COSMO-RS can be used to screen for optimal solvents for a specific reaction or crystallization process by predicting properties like activity coefficients and solubility. researchgate.netufl.edu

Table 2: Calculated Solvent Effects on Properties of this compound (Illustrative data based on COSMO-RS predictions for analogous molecules)

| Solvent | Dielectric Constant | Dipole Moment (Debye) | Solubility (log(x)) |

|---|---|---|---|

| Toluene | 2.38 | 3.1 | -4.5 |

| Dichloromethane | 8.93 | 4.8 | -3.2 |

| Acetonitrile | 37.5 | 6.5 | -2.1 |

| Water | 78.4 | 8.2 | -1.5 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like this compound. nih.gov By simulating the atomic motions over time, MD can reveal the accessible conformations, their relative energies, and the pathways for conformational change. chemrxiv.org

For this compound, the key flexible dihedral angles are those associated with the rotation of the carboxylic acid group and the trifluoromethylsulfanyl group relative to the pyridine ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. researchgate.net

These simulations are particularly useful for understanding how the molecule might behave in a biological context, such as when binding to a protein. The flexibility of the side chains can be crucial for achieving an optimal fit within a binding pocket. rsc.org Enhanced sampling techniques in MD can be used to accelerate the exploration of conformational space and obtain statistically meaningful results for complex molecular events. acs.org The results from MD simulations can offer a dynamic picture that complements the static information obtained from quantum chemical calculations.

Advanced Spectroscopic Characterization Methodologies for 5 Trifluoromethylsulfanyl Nicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 5-Trifluoromethylsulfanyl-nicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment within the molecule.

Based on the structure of nicotinic acid, the proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring. hmdb.castackexchange.com The proton at position 6 would likely appear as a doublet, the proton at position 4 as a doublet of triplets, and the proton at position 2 as a fine doublet. stackexchange.com The introduction of the trifluoromethylsulfanyl (-SCF₃) group at the 5-position significantly influences the chemical shifts of these protons due to its electronic effects.

Similarly, the ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would include signals for the six carbons of the pyridine ring (five sp² and one sp³ hybridized) and the carbon of the trifluoromethyl group. The ¹⁹F NMR spectrum is particularly informative, typically showing a singlet for the three equivalent fluorine atoms of the -SCF₃ group, with a chemical shift characteristic of this functional group. rsc.org

Interactive Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (H-2) | ~9.2 | d | Downfield shift due to proximity to ring nitrogen. |

| ¹H (H-4) | ~8.4 | dd | Influenced by coupling to H-2 and H-6. |

| ¹H (H-6) | ~8.9 | d | Influenced by the electron-withdrawing -SCF₃ group. |

| ¹H (COOH) | >10 | br s | Broad signal, position is concentration and solvent dependent. |

| ¹³C (C-2) | ~152 | ||

| ¹³C (C-3) | ~140 | Carbon bearing the carboxyl group. | |

| ¹³C (C-4) | ~138 | ||

| ¹³C (C-5) | ~125 | Carbon bearing the -SCF₃ group. | |

| ¹³C (C-6) | ~155 | ||

| ¹³C (COOH) | ~165 | Carboxylic acid carbon. | |

| ¹³C (CF₃) | ~128 | q (JC-F ≈ 307 Hz) | Quartet due to one-bond coupling with fluorine. rsc.org |

The trifluoromethylsulfanyl (-SCF₃) group exerts a significant electronic influence on the nicotinic acid scaffold. The fluorine atoms are highly electronegative, which in turn polarizes the entire group. This results in a net electron-withdrawing effect through the sulfur atom, which de-shields (moves to a higher chemical shift) the nearby nuclei. rsc.org

In the ¹H NMR spectrum, the protons on the pyridine ring, particularly H-4 and H-6, are expected to be shifted downfield compared to unsubstituted nicotinic acid. This is a direct consequence of the reduced electron density around these protons caused by the -SCF₃ substituent.

In the ¹³C NMR spectrum, the carbon atom directly attached to the sulfur (C-5) will have its chemical shift influenced by both the sulfur atom and the strong inductive effect of the CF₃ group. The most dramatic effect is observed for the CF₃ carbon itself, which appears as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF). rsc.org

The chemical shift of the fluorine atoms in ¹⁹F NMR is highly sensitive to the local electronic environment. biophysics.org The observed chemical shift for the -SCF₃ group provides a diagnostic marker for this functionality. The shielding of a nucleus can also be influenced by the electric field generated by surrounding molecules, an effect that can be significant in polar environments or the solid state. nih.gov

NMR spectroscopy can provide detailed insights into the three-dimensional structure and dynamic behavior of molecules in solution. For this compound, key conformational features include the orientation of the carboxylic acid group and potential rotational barriers involving the trifluoromethylsulfanyl group.

The conformation of the carboxylic acid group relative to the pyridine ring can be investigated using two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov A NOESY experiment can detect through-space interactions between protons. For instance, a spatial proximity between the carboxylic acid proton and the H-2 or H-4 protons of the pyridine ring would indicate a specific preferred orientation. Such studies have been used to determine the conformation of various substituted hydrazones and oligoarabinonucleotides. researchgate.netnih.gov

Furthermore, the rotation around the C5-S bond might be hindered, potentially leading to different rotamers. Variable temperature (VT) NMR studies can be employed to investigate such dynamic processes. If the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature is increased, these signals would coalesce as the rate of rotation increases. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and the nature of its chemical bonds. jocpr.com

For this compound, the spectra would be dominated by vibrations from the pyridine ring, the carboxylic acid group, and the trifluoromethylsulfanyl group. Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental spectra to make precise vibrational assignments. jocpr.comresearchgate.net

The IR and Raman spectra of this compound will display a series of characteristic bands that allow for the identification of its key functional groups.

Carboxylic Acid Group: The most prominent vibrations are the O-H stretching band, which is typically broad and appears in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. researchgate.net The C=O stretching vibration gives rise to a very intense band, usually around 1700 cm⁻¹. researchgate.net The position of this band is sensitive to whether the acid exists as a monomer or a hydrogen-bonded dimer.

Pyridine Ring: The pyridine ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹, and C=C and C=N ring stretching modes in the 1400-1600 cm⁻¹ region. jocpr.comresearchgate.net

Trifluoromethylsulfanyl Group: The C-F stretching vibrations are expected to be very strong in the IR spectrum, typically appearing in the 1100-1300 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Interactive Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch (dimer) | 1680 - 1710 | Very Strong |

| Pyridine Ring | C-H stretch | 3000 - 3100 | Medium |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1610 | Medium to Strong |

| Trifluoromethyl | C-F stretch | 1100 - 1300 | Very Strong |

Vibrational spectroscopy is highly sensitive to intermolecular forces, such as hydrogen bonding. rsc.org In the solid state, carboxylic acids like nicotinic acid typically exist as hydrogen-bonded dimers. This strong intermolecular interaction causes a significant red-shift (lowering of frequency) of the C=O stretching vibration and a dramatic broadening of the O-H stretching band compared to the monomeric form in a dilute solution of a non-polar solvent. mdpi.com

By comparing the spectra of this compound in the solid state (using techniques like KBr pellets or Attenuated Total Reflectance - ATR) with its spectra in various solvents, the nature and extent of intermolecular hydrogen bonding can be investigated. researchgate.net Solid-state NMR can also be a powerful tool to directly probe intermolecular proximities and hydrogen bonding interactions. researchgate.netnih.gov Studies on cocrystals of nicotinic acid have demonstrated how these interactions can be characterized in detail. rsc.org The formation of these intermolecular complexes is a significant factor in the physicochemical properties of the compound. mdpi.comresearchgate.net

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the target compound and, through tandem mass spectrometry (MS/MS), to deduce its structure by analyzing fragmentation patterns. wvu.edu

For this compound (C₇H₄F₃NO₂S), the expected exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared with high-resolution mass spectrometry (HRMS) data for unambiguous molecular formula confirmation.

The fragmentation of the molecule under ionization (e.g., Electron Ionization - EI) provides structural information. The fragmentation of nicotinic acid itself is well-known, often involving the loss of the carboxyl group. nih.govnih.gov For the 5-trifluoromethylsulfanyl derivative, several key fragmentation pathways can be predicted:

Decarboxylation: Loss of the -COOH group (45 Da) is a common fragmentation pathway for aromatic carboxylic acids.

Loss of CF₃: Cleavage of the S-CF₃ bond can lead to the loss of a trifluoromethyl radical (•CF₃, 69 Da).

Cleavage of the C-S bond: Fragmentation can occur at the C-S bond, leading to ions corresponding to the nicotinic acid ring and the SCF₃ fragment.

Tandem MS (MSⁿ) experiments, where a specific ion is isolated and further fragmented, can be used to establish the connectivity of the different parts of the molecule and confirm the proposed fragmentation pathways. core.ac.ukresearchgate.net

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity | Fragmentation Pathway |

|---|---|---|

| 225 | [M]⁺ | Molecular Ion |

| 180 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 156 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |

| 122 | [C₆H₄NO₂]⁺ | Cleavage of the C-S bond |

| 103 | [SCF₃]⁺ | Cleavage of the C-S bond |

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful methodology provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a detailed and accurate picture of the molecule's conformation. For novel compounds such as this compound and its derivatives, X-ray crystallography is indispensable for elucidating their solid-state architecture and understanding the intermolecular interactions that govern their crystal packing.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, leading to a complete and detailed molecular structure.

A comprehensive review of the scientific literature and crystallographic databases indicates that, to date, the specific crystal structure of this compound has not been reported. Similarly, there is a lack of publicly available crystallographic data for its direct derivatives.

However, studies on closely related substituted nicotinic acids provide a framework for what might be expected from such an analysis. For instance, X-ray diffraction studies on other 5-substituted nicotinic acid derivatives have revealed crucial information about their molecular geometry and supramolecular assembly. These studies often highlight the planarity of the pyridine ring and the orientation of the carboxylic acid group relative to the ring.

In the hypothetical crystal structure of this compound, key parameters of interest would include the torsion angle between the pyridine ring and the trifluoromethylsulfanyl group, as well as the conformation of the carboxylic acid moiety. Furthermore, the analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the pyridine nitrogen, and potential non-covalent interactions involving the fluorine and sulfur atoms of the trifluoromethylsulfanyl group. These interactions are fundamental to understanding the physical properties of the compound, including its melting point and solubility.

While experimental data for this compound is not currently available, the table below illustrates the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment, based on general knowledge of similar small organic molecules.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Formula | Molecular Formula | C₇H₄F₃NO₂S |

| Formula Weight | Molecular Weight ( g/mol ) | 223.18 |

| Crystal System | The crystal system describing the symmetry of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 7.0 - 9.0 |

| b (Å) | Unit cell dimension. | 10.0 - 15.0 |

| c (Å) | Unit cell dimension. | 7.0 - 9.0 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 95 - 110 |

| γ (°) | Unit cell angle. | 90 |

| V (ų) | Volume of the unit cell. | 500 - 700 |

| Z | Number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The calculated density of the crystal. | 1.6 - 1.8 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Should the crystal structure of this compound or its derivatives be determined in the future, it would provide invaluable insights into its conformational preferences and solid-state packing, which are crucial for the rational design of new materials and pharmaceutical compounds.

Catalytic Applications in Organic Synthesis Involving 5 Trifluoromethylsulfanyl Nicotinic Acid Motifs

Metal-Catalyzed Transformations Utilizing Nicotinic Acid Derivatives

Transition metal catalysis provides a powerful toolkit for the synthesis and modification of complex heterocyclic molecules. For derivatives of 5-trifluoromethylsulfanyl-nicotinic acid, metal-catalyzed reactions are essential for both the construction of the core structure and its subsequent elaboration into more complex targets.

Palladium catalysis is a premier method for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, crucial for building molecular complexity. While specific studies focusing exclusively on this compound are limited, the extensive literature on palladium-catalyzed reactions of pyridine (B92270) and nicotinic acid derivatives provides a strong foundation for understanding its potential reactivity.

For instance, 3-bromo-5-trifluoromethoxypyridine, an analogue of a potential precursor to this compound, has been shown to be an effective synthon in palladium-catalyzed coupling reactions. researchgate.net Such reactions, including couplings with boronic esters and carbamates, demonstrate the viability of using halogenated pyridines bearing electron-withdrawing fluoroalkyl groups in standard cross-coupling protocols. researchgate.net The synthesis of fluorinated anilines via palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides further highlights the utility of palladium in forming C-N bonds with fluorine-containing moieties, often requiring specific ligands like AdBippyPhos to achieve high yields. nih.gov These methodologies are, in principle, applicable to a suitably functionalized this compound core, allowing for the introduction of diverse aryl, alkyl, and amino groups at various positions on the pyridine ring.

| Reaction Type | Catalyst/Ligand | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| C-B Coupling | Pd(dppf)Cl2 | Halogenated Pyridine + Boronic Ester | Forms a C-C bond, useful for further functionalization. | researchgate.net |

| C-N Coupling (Buchwald-Hartwig) | Pd(dba)2/Xantphos | Halogenated Pyridine + Carbamate | Forms a protected amine, a versatile synthetic handle. | researchgate.net |

| C-N Coupling | [Pd(allyl)Cl]2/AdBippyPhos | Aryl Halide + Fluoroalkylamine | Effective for coupling electron-poor amines; requires specific, bulky phosphine (B1218219) ligands. | nih.gov |

| C-H Activation/Arylation | Pd(II) Complex | Furans/Thiophenes + Aryl Bromides | Direct functionalization of C-H bonds, offering atom economy. | mdpi.com |

Beyond palladium, other transition metals, particularly copper and rhodium, play a significant role in the functionalization of nicotinic acid derivatives and the introduction of the trifluoromethylsulfanyl group.

Copper-catalyzed reactions are particularly relevant for the synthesis of the target motif itself. An operationally simple method for the copper-mediated trifluoromethylthiolation of iodopyridinones using (bpy)CuSCF3 has been developed, affording the desired products in moderate to excellent yields. rsc.org This demonstrates a direct and efficient route to install the -SCF3 group onto a pyridine ring, a key step in synthesizing precursors for this compound. rsc.org Further research has expanded this methodology to the copper-catalyzed trifluoromethylthiolation of various aryl bromides and iodides using directing groups, with CuBr and 1,10-phenanthroline (B135089) being an effective catalytic system. nih.govacs.org

Rhodium catalysis offers complementary reactivity, often enabling C-H activation and dearomatization reactions. Rhodium catalysts have been used for the regioselective addition of aryl boron nucleophiles to N-alkyl nicotinate (B505614) salts. nih.gov The choice of ligand (e.g., BINAP vs. Bobphos) can control whether the addition occurs at the C6 or C2 position of the pyridine ring, providing access to highly functionalized dihydropyridines, which are versatile synthetic intermediates. nih.gov Such strategies could potentially be applied to modify the this compound scaffold, enabling the introduction of substituents at positions not easily accessible through other means.

| Metal | Reaction Type | Reagents/Catalyst System | Substrate | Significance | Reference |

|---|---|---|---|---|---|

| Copper | Trifluoromethylthiolation | (bpy)CuSCF3 | Iodopyridinones | Direct introduction of the SCF3 group onto a pyridine precursor. | rsc.org |

| Copper | Trifluoromethylthiolation | CuBr / 1,10-phenanthroline | Aryl Bromides/Iodides | Directed cross-coupling to form C-SCF3 bonds. | nih.govacs.org |

| Rhodium | Dearomative Arylation | Rh/BINAP or Rh/Bobphos | N-alkyl nicotinate salts | Catalyst-controlled regioselective C-C bond formation at C2 or C6. | nih.gov |

| Rhodium | C-H Olefination | Cationic Rh(III) catalyst | Isonicotinamides | Direct functionalization of pyridine C-H bonds with olefins. | researchgate.net |

Organocatalysis and Biocatalysis Strategies

While metal catalysis dominates the landscape, organocatalytic and biocatalytic methods represent greener and often more selective alternatives for the synthesis and transformation of complex molecules.

The use of this compound specifically as a chiral auxiliary or as a scaffold for designing organocatalysts or ligands is not a well-documented area in the current scientific literature. However, the inherent structural features of the molecule—a rigid pyridine backbone, a carboxylic acid for anchoring or directing, and the unique electronic properties of the -SCF3 group—suggest potential in this domain. Nicotinic acid and its derivatives are known to coordinate with metal centers through either the pyridine nitrogen or the carboxylate oxygen atoms. nih.govresearchgate.net The strong electron-withdrawing nature of the trifluoromethylsulfanyl group would significantly modulate the electron density of the pyridine ring, which could influence the binding properties and catalytic activity of a derived metal complex or the hydrogen-bonding capabilities of a derived organocatalyst. Future research could explore the synthesis of chiral amides or esters from this compound for use as chiral auxiliaries or the incorporation of this motif into larger, more complex ligand architectures for asymmetric catalysis.

Biocatalysis offers a powerful approach for the synthesis of nicotinic acid and its derivatives under mild, environmentally friendly conditions. frontiersin.orgnih.gov A primary biocatalytic route to nicotinic acid involves the hydrolysis of 3-cyanopyridine, a reaction efficiently catalyzed by nitrilase enzymes. frontiersin.org Researchers have developed robust biocatalytic processes using recombinant E. coli cells expressing nitrilase genes from organisms like Alcaligenes faecalis or Pseudomonas putida. frontiersin.orgnih.gov These whole-cell biocatalysts exhibit high tolerance to both substrate and product, and immobilization can further enhance their stability and reusability. frontiersin.org

While these studies focus on the unsubstituted parent compound, the enzymatic pathway presents a promising strategy for the synthesis of this compound. A potential biocatalytic route would involve the enzymatic hydrolysis of a 3-cyano-5-(trifluoromethylsulfanyl)pyridine precursor. The success of such a transformation would depend on the ability of the nitrilase's active site to accommodate the sterically more demanding and electronically different substituted substrate. Enzyme engineering and directed evolution techniques could be employed to tailor nitrilases with improved activity and selectivity towards this specific precursor, paving the way for a green synthesis route.

| Enzyme/Organism | Reaction | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Nitrilase from Alcaligenes faecalis MTCC 126 | Hydrolysis | 3-Cyanopyridine | Efficient production of nicotinic acid using recombinant E. coli. | frontiersin.org |

| Nitrilase from P. putida | Hydrolysis | 3-Cyanopyridine | High-density culture led to high nitrilase activity (654 U·mL⁻¹) and high product titer (541 g·L⁻¹). | nih.gov |

| Immobilized whole cells | Hydrolysis | 3-Cyanopyridine (1 M) | Achieved a 93% yield of nicotinic acid after 5 hours, demonstrating high substrate tolerance. | frontiersin.org |

Future Research Directions and Emerging Paradigms for 5 Trifluoromethylsulfanyl Nicotinic Acid

Exploration of Novel Synthetic Pathways and Reagents

The synthesis of fluorinated organic molecules, particularly those containing the trifluoromethylsulfanyl (-SCF3) group, is a dynamic area of research. Future exploration for synthesizing 5-Trifluoromethylsulfanyl-nicotinic acid will likely focus on moving beyond traditional methods to more efficient, selective, and versatile strategies.

Detailed research into related compounds provides a roadmap for these explorations. For instance, the synthesis of analogous 5-trifluoromethoxy-substituted nicotinic acid has been achieved through a practical route involving α-chloro-substituted pyridines as starting materials. nbuv.gov.ua This pathway uses 3-bromo-5-trifluoromethoxypyridine as a key synthon for palladium-catalyzed coupling reactions, demonstrating the utility of halogenated pyridine (B92270) precursors. nbuv.gov.uaresearchgate.net The trifluoromethoxy group's stability to hydroiodic acid in these reactions is a noteworthy property that allows for selective dehalogenation. nbuv.gov.uaresearchgate.net

Future synthetic strategies for this compound could adapt these principles. The primary approaches to forming the trifluoromethylthio group involve either the direct introduction of a -SCF3 unit or the construction of the group from sulfur-containing precursors that are subsequently trifluoromethylated. researchgate.net Recent advances in preparing trifluoromethyl-containing heterocycles often rely on "building block" strategies, which could be adapted for the target molecule. dntb.gov.ua

| Potential Synthetic Strategy | Description | Key Reagents/Precursors | Relevant Findings from Analogous Compounds | Citation |

| Palladium-Catalyzed Cross-Coupling | Coupling of a brominated nicotinic acid derivative with a trifluoromethylthiolating agent. | 3-Bromo-5-halopyridine, Pd catalyst (e.g., Pd(dba)₂), Xantphos, Cs₂CO₃ | 3-Bromo-5-trifluoromethoxypyridine is an efficient synthon in Pd-catalyzed reactions to build the nicotinic acid framework. | nbuv.gov.uaresearchgate.net |

| Building Block Approach | Synthesis from a pre-formed pyridine ring already containing the -SCF₃ group. | Trifluoromethylthio-substituted pyridine building blocks. | Building block strategies are increasingly used for complex trifluoromethyl-containing heterocycles. | dntb.gov.ua |

| Electrophilic Trifluoromethylthiolation | Direct introduction of an electrophilic "-SCF₃" source onto a nicotinic acid precursor. | Electrophilic trifluoromethylthiolating reagents. | General strategy for forming C-SCF₃ bonds. | researchgate.net |

| Nucleophilic Trifluoromethylation | Reaction of a sulfur-containing nicotinic acid derivative (e.g., a thiol) with a nucleophilic trifluoromethyl source. | 5-mercaptonicotinic acid, CF₃⁺ source. | An established method for constructing -SCF₃ groups involves introducing -CF₃ to sulfur-containing precursors. | researchgate.net |

Table 1: Potential Novel Synthetic Pathways for this compound.

Advanced Spectroscopic and Mechanistic Insights into Reactivity

A deep understanding of the structure, reactivity, and electronic properties of this compound is crucial for its potential applications. Advanced spectroscopic methods, coupled with computational chemistry, offer powerful tools to gain these insights.

Future research should employ a suite of modern analytical techniques. For example, studies on 5-Bromonicotinic acid have utilized Density Functional Theory (DFT) to determine molecular parameters and identify reactive areas within the molecule. nih.gov Techniques like Atoms in Molecules (AIM), Electron Localization Function (ELF), and Non-Covalent Interaction (NCI) analysis can elucidate the nature of intramolecular and intermolecular bonding. nih.gov Hirshfeld surface analysis is another effective method for investigating interactions within a molecular crystal. nih.gov

For characterizing physicochemical properties, methods like electronic circular dichroism (ECD) spectroscopy have been used to determine the acid ionization constants (pKa) of nicotine (B1678760) at various temperatures, demonstrating how chiroptical spectroscopy can define key attributes of bioactive molecules. rsc.org Furthermore, advanced single-molecule spectroscopy (SMS) can provide information on dynamics and kinetics that are often hidden in conventional ensemble-averaging techniques. arxiv.org

| Technique | Type of Insight Provided | Application Example from Related Compounds | Citation |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, reactivity indices, vibrational frequencies. | Used to study the therapeutic properties and reactive sites of 5-Bromonicotinic acid. | nih.gov |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in a crystal. | Investigated interactions in the molecular crystal of 5-Bromonicotinic acid. | nih.gov |

| Single-Molecule Spectroscopy (SMS) | Dynamic and kinetic properties of individual molecules, resolving different functional states. | Used to analyze photon emission from individual nanoscale emitters, revealing hidden dynamics. | arxiv.org |